

Technical Safety Guide: 4-Chloro-3-methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzo[b]thiophene

Cat. No.: B14066650

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Chemical Identity & Physicochemical Profiling

Compound Name: **4-Chloro-3-methylbenzo[b]thiophene** Primary Precursor CAS: 66490-31-1 (**4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid**) Chemical Family: Halogenated Thianaphthene Molecular Formula: C₉H₇ClS (Target) / C₁₀H₇ClO₂S (Precursor Acid)[1]

Physicochemical Properties Table

The following data distinguishes between the stable commercial precursor and the decarboxylated target molecule.

Property	Target: 4-Chloro-3-methylbenzo[b]thiophene	Precursor: 2-Carboxylic Acid (CAS 66490-31-1)
Physical State	Low-melting Solid or Viscous Oil	Solid (Crystalline Powder)
Melting Point	Predicted: 35–45 °C (Based on 4-Cl analog)	>200 °C (Decomposes)
Boiling Point	~260–270 °C (Atmospheric)	N/A (Decarboxylates upon heating)
LogP (Calc)	~4.2 (Highly Lipophilic)	~3.5
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water	Soluble in DMSO, MeOH; Low water solubility
Reactivity	Stable; susceptible to electrophilic substitution	Thermally unstable (decarboxylates >150°C)

Critical Insight: The high lipophilicity (LogP >4) of the target molecule implies rapid dermal absorption and potential bioaccumulation. Unlike the acid, the neutral target will readily penetrate nitrile gloves upon prolonged contact.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for the isolated target is limited, its profile is derived from the validated hazards of its 2-carboxylic acid precursor and the structural class of chlorinated benzo[b]thiophenes.

Core Hazard Classification

- Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
- STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Mechanism of Toxicity

- Metabolic Activation: Halogenated thiophenes can undergo bioactivation via cytochrome P450 (sulfoxidation), leading to reactive electrophiles that may covalently bind to hepatic proteins.
- Sensitization Potential: Benzo[b]thiophene derivatives are known sensitizers. Repeated low-level exposure may induce allergic contact dermatitis.

Operational Safety & Handling Protocols

This section outlines a Self-Validating System for handling. The protocol assumes the operator is synthesizing the target via decarboxylation of the acid, a common drug discovery workflow.

Engineering Controls

- Containment: All weighing and transfer of the solid precursor must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.
- Stench Management: While less volatile than thiophene, the 3-methyl derivative has a characteristic sulfurous odor. Use a bleach trap (10% NaOCl) for all vacuum lines to oxidize volatile sulfides.

Personal Protective Equipment (PPE) Matrix

Body Part	Standard PPE	High-Risk Protocol (Synthesis/Spill)
Hands	Nitrile Gloves (0.11 mm)	Double-gloving: Laminate Film (Silver Shield) under Nitrile
Eyes	Safety Glasses w/ Side Shields	Chemical Goggles + Face Shield
Respiratory	N95 (if powder handling)	P100/OV Cartridge (if heating/decarboxylating)

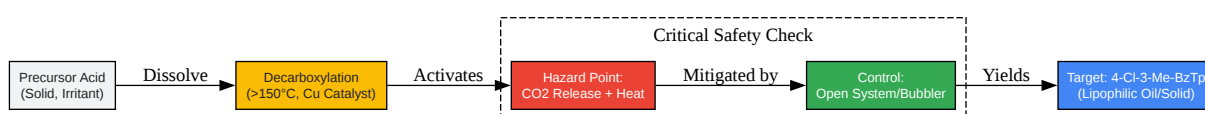
Synthesis Workflow: Decarboxylation Safety

The conversion of the acid (CAS 66490-31-1) to the target involves thermal decarboxylation, often using copper catalysis or thermal stress. This releases CO₂ gas, creating a pressure hazard.

Protocol:

- Setup: Use a reaction vessel rated for pressure or equipped with a wide-bore gas outlet connected to a bubbler.
- Solvent: High-boiling solvent (e.g., Quinoline or PEG) is typically used.
- Validation: Monitor CO₂ evolution via bubbler rate. Cessation indicates reaction completion.

Visualization: Safe Synthesis Logic



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Caption: Logic flow for managing pressure hazards during the thermal decarboxylation synthesis step.

Emergency Response Dynamics

This protocol prioritizes "Containment over Dilution" for sulfur-based organics to prevent environmental release.

Spill Response

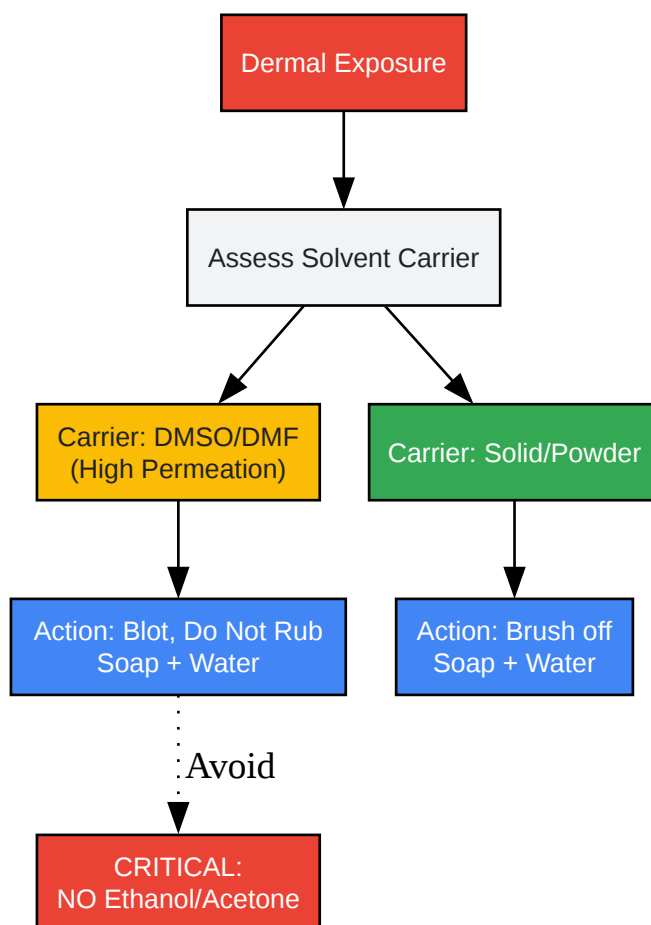
- Isolate: Evacuate the immediate 10-foot radius.

- Neutralize: Do not use water (spreads lipophilic compounds). Adsorb with activated carbon or vermiculite.
- Decontaminate: Treat the surface with a dilute bleach solution (10%) to oxidize residual thiophene traces, reducing odor and toxicity.

First Aid Logic

- Eye Contact: Flush for 15 minutes. Scientific Rationale: The lipophilic nature requires prolonged flushing to mechanically remove the compound from the corneal surface.
- Skin Contact: Wash with soap and water; avoid alcohol. Rationale: Alcohol acts as a permeation enhancer for this compound, driving it deeper into the dermis.

Visualization: Exposure Response Logic



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Caption: Decision matrix for dermal exposure, emphasizing the avoidance of solvent-based washing.

Storage & Stability

- Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Incompatibility: Strong oxidizing agents (peroxides, permanganates) will oxidize the sulfur to the sulfoxide/sulfone, altering pharmacological potency.
- Shelf-Life: Re-test purity (HPLC) every 6 months. Degradation is often signaled by a darkening of color (yellow to brown).

References

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Sources

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